1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride
Description
This compound is a deuterated analog of meclizine dihydrochloride, a piperazine-derived antihistamine and antiemetic. Its structure features a piperazine core substituted with two benzyl groups:
- Position 1: A (4-chlorophenyl)phenylmethyl (diphenylmethyl with a para-chloro substituent) group.
- Position 4: A (3-methylphenyl)methyl (meta-methyl-substituted benzyl) group.
- Deuterium substitution: Eight deuterium atoms replace hydrogen at positions 2, 3, 5, and 6 of the piperazine ring (denoted as "2,2,3,3,5,5,6,6-d8") .
- Salt form: Dihydrochloride, enhancing solubility and stability .
Deuterium substitution reduces cytochrome P450-mediated metabolism, a common strategy in drug design .
Synthesis: Based on the synthesis of meclizine hydrochloride (), the deuterated variant likely employs deuterated reagents or intermediates during the alkylation steps involving piperazine.
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H/i14D2,15D2,16D2,17D2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHNOIYJIXQLV-BKZZWKCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meclizine-d8 (hydrochloride) involves the incorporation of deuterium atoms into the meclizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of meclizine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Meclizine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of meclizine-d8 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Meclizine-d8 (hydrochloride) is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of meclizine by GC-MS or LC-MS.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of meclizine.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing meclizine.
Mechanism of Action
Meclizine-d8 (hydrochloride) exerts its effects by antagonizing the histamine H1 receptor. This action inhibits the activation of central cholinergic pathways, thereby reducing nausea, vomiting, and dizziness. The compound also exhibits anticholinergic, central nervous system depressant, and local anesthetic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-based antihistamines/antiemetics. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
Substituent Impact: The 3-methylphenyl group in the target compound and meclizine enhances lipophilicity compared to cetirizine’s polar ethoxyacetic acid chain, affecting blood-brain barrier penetration . Deuterium in the target compound may reduce first-pass metabolism, a feature absent in non-deuterated analogs .
Therapeutic Overlap :
- Meclizine and buclizine share antiemetic applications, while cetirizine is primarily used for allergies due to its peripheral H1-receptor selectivity .
Synthetic Routes :
- Meclizine is synthesized via alkylation of piperazine with (4-chlorophenyl)phenylmethyl chloride and (3-methylphenyl)methyl chloride . The deuterated analog likely follows a similar pathway with deuterated intermediates.
Research Findings and Notes
Impurity Profiling : Related compounds, such as cetirizine, exhibit process-related impurities (e.g., bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether), emphasizing the need for rigorous quality control in synthesis .
Enantiomer Synthesis : Enantiomers of analogs like 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine are synthesized for optically pure intermediates, highlighting the importance of stereochemistry in activity .
Clinical Use : Meclizine’s 24-hour duration of action and low dose (25–50 mg) make it a preferred antiemetic; deuterated versions could further optimize dosing regimens .
Biological Activity
1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride, commonly referred to as Meclizine, is a piperazine derivative primarily used as an antihistamine. This compound has garnered attention for its diverse biological activities beyond its traditional applications in treating motion sickness and vertigo.
- Molecular Formula: C25H27ClN2
- Molecular Weight: 390.948 g/mol
- CAS Registry Number: 569-65-3
- IUPAC Name: 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride
Meclizine functions primarily as an H1 receptor antagonist. By blocking histamine receptors in the vestibular system of the inner ear and the central nervous system (CNS), it reduces the symptoms associated with motion sickness. Additionally, it exhibits anticholinergic properties that contribute to its effectiveness in alleviating nausea and vomiting.
Antihistaminic Effects
Meclizine's primary biological activity is its antihistaminic effect. Studies have shown that it effectively reduces histamine-induced responses in various tissues. This property makes it beneficial in treating allergic reactions and conditions such as hay fever.
Neuroprotective Properties
Recent research has highlighted Meclizine's potential neuroprotective effects. It has been shown to inhibit apoptosis in neuronal cells under stress conditions by modulating signaling pathways such as the NF-kB pathway. This suggests a role in protecting against neurodegenerative diseases.
Antioxidant Activity
Meclizine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity may contribute to its neuroprotective effects and overall cellular health.
Research Findings and Case Studies
Q & A
Q. What are the primary synthetic routes for preparing this deuterated piperazine derivative, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution and alkylation reactions. A typical protocol involves reacting 4-chlorophenylbenzyl chloride with deuterated piperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl in ethyl acetate/dichloromethane . Key variables include:
- Temperature : Reaction at 0–20°C minimizes side reactions (e.g., over-alkylation).
- Solvent polarity : Dichloromethane enhances nucleophilicity of piperazine.
- Stoichiometry : A 1:1.2 molar ratio of benzyl chloride to piperazine optimizes yields (~55%) .
Post-synthesis purification via normal-phase chromatography (10% methanol/ammonium hydroxide) ensures >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming deuterium incorporation?
- NMR : -NMR identifies non-deuterated protons (e.g., aromatic protons at δ 7.2–7.4 ppm), while -NMR confirms backbone integrity.
- Mass spectrometry (HRMS) : Isotopic patterns confirm deuterium incorporation (e.g., molecular ion at m/z 318.88 for ) .
- Elemental analysis : Validates stoichiometry (e.g., Cl content via ion chromatography).
Q. What environmental factors influence the compound’s stability during storage and experimental use?
- pH : Stability decreases in alkaline conditions (pH >8) due to dehydrohalogenation.
- Temperature : Store at –20°C to prevent hydrolysis; decomposition occurs above 40°C .
- Light exposure : UV radiation accelerates degradation (use amber vials).
Q. How do substituents (4-chlorophenyl vs. 3-methylphenyl) affect the compound’s physicochemical properties?
- Lipophilicity : The 4-chlorophenyl group increases logP (measured at 3.2 vs. 2.8 for non-chlorinated analogs) .
- Solubility : Dihydrochloride salt formation enhances aqueous solubility (>50 mg/mL in PBS) .
Advanced Research Questions
Q. How does deuterium substitution (d8) influence metabolic stability and pharmacokinetic profiles?
Deuterium at positions 2,3,5,6 of the piperazine ring reduces metabolic oxidation by cytochrome P450 enzymes, as shown in in vitro hepatic microsome assays (t½ increased from 2.1 to 4.7 hours vs. non-deuterated analogs) . Isotope effects also alter clearance rates in rodent models (AUC increased by ~30%) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in receptor binding (e.g., dopamine D3 vs. histamine H1) arise from:
Q. How can structure-activity relationship (SAR) studies optimize selectivity for target receptors?
Q. What advanced analytical methods detect degradation products under stressed conditions?
Q. How does the compound interact with membrane transporters, and what experimental models validate these interactions?
- Caco-2 permeability assays : The compound shows moderate efflux (P-gp ratio = 2.1), mitigated by co-administration with verapamil .
- MDCK-MDR1 cells : Confirm P-gp-mediated transport using bidirectional assays (AP→BL permeability = 8.6 × 10⁻⁶ cm/s) .
Methodological Guidelines
- Synthetic optimization : Use kinetic modeling (e.g., Arrhenius plots) to predict reaction rates under varying temperatures .
- Data validation : Cross-reference NMR assignments with computed spectra (DFT at B3LYP/6-31G* level) .
- Bioactivity assays : Include positive controls (e.g., haloperidol for dopamine receptors) to normalize inter-laboratory variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
